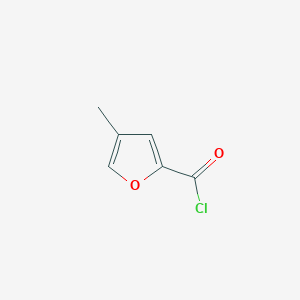

4-Methylfuran-2-carbonyl chloride

Description

Significance of Furan-2-carbonyl Chloride Derivatives in Organic Synthesis

Furan-2-carbonyl chloride and its substituted analogues are highly reactive molecules that serve as valuable acylating agents. The carbonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents. This reactivity allows for the facile introduction of the furoyl group into various molecular frameworks.

Derivatives such as 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) have been synthesized from biomass-derived 5-(chloromethyl)furfural (CMF). orgsyn.orgrsc.org The conversion is typically achieved through oxidation of the aldehyde group to a carboxylic acid, followed by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. These derivatives are key intermediates in the production of furoate esters, which have applications as biofuels and in the synthesis of polymers. nih.govresearchgate.net The reactivity of the carbonyl chloride allows for the construction of amide and ester linkages, which are prevalent in many biologically active compounds.

Overview of Furan (B31954) Heterocycles as Synthetic Building Blocks

Furan heterocycles are considered privileged structures in medicinal chemistry due to their presence in numerous natural products and pharmacologically active compounds. The furan ring can act as a stable aromatic core or as a precursor to other structural motifs through various transformations. For instance, the Diels-Alder reaction of furans is a powerful tool for the construction of six-membered rings, providing access to complex polycyclic systems.

The substitution pattern on the furan ring significantly influences its chemical and physical properties. Methyl-substituted furans, such as 2-methylfuran (B129897), are important biomass-derived platform chemicals that can be converted into a variety of value-added products, including liquid fuels and chemical intermediates. mdpi.comrsc.org The synthesis of various substituted furan-2-carboxylic acids, the direct precursors to the corresponding carbonyl chlorides, has been extensively explored, highlighting the modularity and versatility of furan chemistry. orgsyn.orgoup.comrsc.org

Chemical Compound Data

Structure

3D Structure

Properties

IUPAC Name |

4-methylfuran-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXMWVZQLPNQQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611197 | |

| Record name | 4-Methylfuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39272-49-6 | |

| Record name | 4-Methylfuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylfuran 2 Carbonyl Chloride

Direct Conversion from Corresponding Carboxylic Acids

A common and straightforward approach to synthesizing 4-methylfuran-2-carbonyl chloride is the direct conversion of 4-methylfuran-2-carboxylic acid. pharmaffiliates.combldpharm.com This transformation is typically accomplished using standard chlorinating agents.

The reaction of 4-methylfuran-2-carboxylic acid with chlorinating agents such as oxalyl chloride or thionyl chloride is a widely employed method for the preparation of the corresponding acyl chloride. These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom. The choice between oxalyl chloride and thionyl chloride often depends on the desired reaction conditions and the ease of purification of the final product. For instance, the byproducts of the reaction with oxalyl chloride (carbon dioxide and hydrogen chloride) are gaseous, which can simplify the workup process.

A general representation of this reaction is as follows:

C₆H₆O₃ + (COCl)₂ → C₆H₅ClO₂ + CO + CO₂ + HCl

C₆H₆O₃ + SOCl₂ → C₆H₅ClO₂ + SO₂ + HCl

Detailed research has shown that these reactions are generally high-yielding, though the stability of the furan (B31954) ring under acidic conditions generated during the reaction must be considered. pharmaguideline.com

While less common for the conversion of carboxylic acids, activated hypochlorites can be used in related transformations. Their primary application is in the oxidative chlorination of aldehydes, which will be discussed in a later section.

Routes from Furan-2-carbaldehyde Derivatives

An alternative synthetic strategy starts from 4-methylfuran-2-carbaldehyde. nih.govchemspider.com This approach involves the oxidation of the aldehyde group to a carbonyl chloride.

A notable method for the direct conversion of aldehydes to acid chlorides is the use of tert-butyl hypochlorite (B82951) (t-BuOCl). rsc.org This reagent offers a remarkably simple, solvent-free reaction that can be stirred at room temperature. rsc.org Tert-butyl hypochlorite can be readily prepared from inexpensive commercial bleach and tert-butanol. rsc.orgrsc.org This method has been successfully applied to the synthesis of similar furan-2-carbonyl chloride derivatives, such as 5-(chloromethyl)furan-2-carbonyl chloride, with high yields. rsc.orgrsc.org

The reaction proceeds as follows:

C₆H₆O₂ + t-BuOCl → C₆H₅ClO₂ + t-BuOH

Multi-Component Reaction Strategies for Furan Ring Construction and Subsequent Acyl Chloridation

More advanced synthetic strategies involve the construction of the furan ring itself, followed by or concurrent with the formation of the acyl chloride functionality. While specific multi-component reactions leading directly to this compound are not extensively documented, various methods exist for the synthesis of polysubstituted furans. nih.govorganic-chemistry.org These methods, such as the Paal-Knorr furan synthesis from 1,4-diketones or the reaction of sulfonium (B1226848) acylmethylides with acetylenic esters, could potentially be adapted. pharmaguideline.comnih.gov Following the formation of a 4-methylfuran derivative with a suitable precursor group at the 2-position (like an ester or an aldehyde), subsequent conversion to the acyl chloride could be achieved using the methods described above.

Considerations for Reaction Yields and Purity in Synthetic Protocols

Optimizing reaction yields and ensuring the purity of this compound are critical for its use in subsequent synthetic steps. Key factors to consider include:

Reagent Purity: The purity of the starting materials, particularly the 4-methylfuran-2-carboxylic acid or 4-methylfuran-2-carbaldehyde, directly impacts the purity of the final product.

Reaction Conditions: Temperature control is crucial, as furan rings can be sensitive to strong acids and high temperatures, potentially leading to side reactions and polymerization. pharmaguideline.comyoutube.com For instance, halogenation of furan is often carried out at low temperatures to avoid polyhalogenated products. pharmaguideline.com

Workup and Purification: The choice of workup procedure is vital to remove byproducts and unreacted starting materials. Distillation under reduced pressure is a common method for purifying acyl chlorides. The inherent reactivity of acyl chlorides necessitates careful handling and storage under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

Chemical Reactivity and Mechanistic Investigations of 4 Methylfuran 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

4-Methylfuran-2-carbonyl chloride, as an acyl chloride, readily undergoes nucleophilic acyl substitution reactions. The high reactivity of the acyl chloride functional group makes it a versatile intermediate for the synthesis of a variety of furan (B31954) derivatives. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.

Amide Formation

The reaction of this compound with ammonia (B1221849), primary amines, or secondary amines provides the corresponding amides. This reaction is typically rapid and exothermic. The process involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the amide. libretexts.orgchemguide.co.uk For instance, the reaction with ammonia would yield 4-methylfuran-2-carboxamide. To neutralize the hydrogen chloride byproduct, the reaction is often carried out with an excess of the amine or in the presence of a non-nucleophilic base. libretexts.orgchemguide.co.uk

Microwave-assisted synthesis has also been employed for the efficient formation of furan-containing amides, offering a method that can be carried out under mild conditions. researchgate.net

General Reaction for Amide Formation:

Where R is the 4-methylfuryl group and R' can be hydrogen or an alkyl/aryl group.

Esterification Reactions

Esterification of this compound is achieved by reacting it with an alcohol. This reaction proceeds readily due to the high reactivity of the acyl chloride. commonorganicchemistry.com The alcohol acts as a nucleophile, attacking the carbonyl carbon. The subsequent elimination of hydrogen chloride, often facilitated by a base like pyridine (B92270), yields the corresponding ester. commonorganicchemistry.com For example, the reaction with ethanol (B145695) would produce ethyl 4-methylfuran-2-carboxylate. This method is often preferred over Fischer esterification for acid-sensitive substrates. commonorganicchemistry.commasterorganicchemistry.com

A two-step process where the acid chloride is first formed and then reacted with an alcohol is a common strategy for ester synthesis. commonorganicchemistry.com

General Reaction for Esterification:

Where R is the 4-methylfuryl group and R' is an alkyl or aryl group.

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents, Organocuprates)

Grignard Reagents: The reaction of this compound with Grignard reagents (R-MgX) leads to the formation of tertiary alcohols. acechemistry.co.ukwisc.edu The reaction proceeds in two stages. First, the Grignard reagent adds to the carbonyl group to form a ketone intermediate. acechemistry.co.ukchemguide.co.uk However, because ketones are also reactive towards Grignard reagents, a second equivalent of the Grignard reagent immediately adds to the ketone, resulting in a tertiary alcohol after an acidic workup. acechemistry.co.ukchemguide.co.ukmasterorganicchemistry.com It is generally not possible to stop the reaction at the ketone stage when using Grignard reagents. chemistrysteps.com

Organocuprates: In contrast to Grignard reagents, organocuprates (lithium dialkylcuprates, R₂CuLi), also known as Gilman reagents, are less reactive and allow for the synthesis of ketones from acyl chlorides. chemistrysteps.comyoutube.com The reaction of this compound with a lithium dialkylcuprate will produce a 2-acyl-4-methylfuran. This selectivity is a key advantage of using organocuprates, as the reaction stops at the ketone stage without proceeding to form a tertiary alcohol. chemistrysteps.com The tetrahedral intermediate formed is more stable and does not react further until an aqueous workup. chemistrysteps.com

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. masterorganicchemistry.combyjus.com The presence of both an activating methyl group and a deactivating acyl chloride group on the furan ring of this compound influences the regioselectivity of these reactions. The methyl group is an ortho, para-director, while the acyl chloride group is a meta-director. The outcome of an electrophilic substitution reaction would depend on the reaction conditions and the nature of the electrophile. youtube.commasterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The reaction mechanism involves the attack of the furan ring on the electrophile to form a carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.combyjus.com

Solvolysis Reaction Kinetics and Mechanisms

The study of the solvolysis of acyl chlorides in various solvent systems provides valuable insights into their reaction mechanisms.

Grunwald-Winstein Equation Applications

The Grunwald-Winstein equation is a linear free energy relationship used to correlate the rates of solvolysis reactions with the ionizing power and nucleophilicity of the solvent. iupac.orgwikipedia.org The extended Grunwald-Winstein equation is given by:

log(k/k₀) = lN + mY

where:

k and k₀ are the solvolysis rate constants in a given solvent and the reference solvent (80% aqueous ethanol), respectively. wikipedia.org

l is the sensitivity of the solvolysis to changes in solvent nucleophilicity (N).

m is the sensitivity of the solvolysis to changes in the solvent's ionizing power (Y). wikipedia.org

Studies on the solvolysis of similar compounds, such as 4-methylthiophene-2-carbonyl chloride, have shown that the reaction proceeds through a dissociative Sₙ2 or Sₙ1 pathway, rather than an associative addition-elimination mechanism. koreascience.kr The sensitivity values (l and m) obtained from Grunwald-Winstein plots provide evidence for the degree of nucleophilic solvent participation and charge separation in the transition state. For instance, a large 'm' value suggests a mechanism with significant charge development, characteristic of an Sₙ1 reaction. koreascience.kr The solvolysis rates are significantly affected by solvents with higher ionizing power, indicating the importance of bond breaking in the transition state. koreascience.krscispace.com

Kinetic studies on the solvolysis of 2-methylfuran-3-carbonyl chloride in various binary solvent mixtures have indicated an Sₙ1 mechanism with minimal Sₙ2 character. consensus.app

Activation Parameters and Solvent Kinetic Isotope Effects

While specific kinetic data for the solvolysis of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on its constitutional isomer, 2-methylfuran-3-carbonyl chloride, and the analogous sulfur-containing compound, 4-methylthiophene-2-carbonyl chloride. These studies utilize activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) and solvent kinetic isotope effects (SKIE) to elucidate reaction mechanisms.

Kinetic studies on the solvolysis of 2-methylfuran-3-carbonyl chloride in various solvent mixtures have been reported. researchgate.netconsensus.app For instance, in deuterated methanol (B129727) (CH₃OD), a solvent kinetic isotope effect (kMeOH/kMeOD) of 1.15 was observed at 0°C. researchgate.netresearchgate.net This value, being close to unity, suggests a mechanism with significant unimolecular character. The activation parameters calculated from rate constants in five different solvents support this interpretation. researchgate.netconsensus.app

The solvent kinetic isotope effect is the ratio of the rate constant of a reaction in a light solvent (e.g., H₂O, CH₃OH) to that in a heavy, isotopically substituted solvent (e.g., D₂O, CH₃OD). chem-station.comlibretexts.org For solvolysis reactions, a small SKIE (kH/kD ≈ 1.0-1.4) is typically indicative of an SN1 or dissociative SN2 mechanism, where the nucleophilic solvent is not heavily involved in the rate-determining step. chem-station.comkoreascience.kr Conversely, a larger SKIE (kH/kD > 2) suggests a bimolecular (SN2 or addition-elimination) mechanism where the solvent acts as a nucleophile in the rate-determining step, often with general-base catalysis. researchgate.netkoreascience.kr

The activation parameters for the solvolysis of the related 4-methylthiophene-2-carbonyl chloride have been determined in several aqueous binary solvent mixtures, as shown in the table below. The relatively high enthalpies of activation and small to moderately negative entropies of activation are consistent with a dissociative process where charge separation occurs in the transition state. koreascience.kr

| Solvent (% v/v) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|

| 80% Acetone | 17.0 | -20.2 |

| 50% Acetone | 18.4 | -12.0 |

| 100% EtOH | 18.2 | -21.2 |

| 90% EtOH | 17.1 | -20.4 |

| 80% EtOH | 17.5 | -17.5 |

| 50% EtOH | 18.9 | -9.1 |

Proposed Mechanistic Pathways (e.g., SN1, SN2, Ionization)

The solvolysis of acyl chlorides, including heteroaromatic variants like this compound, can proceed through several mechanistic pathways, primarily the unimolecular (SN1 or ionization) and bimolecular (associative SN2 or addition-elimination) routes. koreascience.krkoreascience.kr

The extended Grunwald-Winstein equation is a powerful tool for diagnosing the mechanism of solvolysis reactions. It correlates the rate constant (k) with the solvent nucleophilicity (NT) and solvent ionizing power (YCl):

log(k/k₀) = lNT + mYCl

Here, l represents the sensitivity of the solvolysis to changes in solvent nucleophilicity, and m represents the sensitivity to changes in solvent ionizing power.

For the solvolysis of the analogous 4-methylthiophene-2-carbonyl chloride, the reaction rates were found to be remarkably affected by solvents with higher ionizing power, suggesting that C-Cl bond breaking is important in the transition state. koreascience.kr This observation, coupled with a low sensitivity to solvent nucleophilicity, points towards a dissociative SN2 or an SN1 (ionization) pathway. koreascience.kr Similarly, for 2-methylfuran-3-carbonyl chloride, kinetic data yielded an l value of 0.26 and an m value of 0.71. researchgate.netconsensus.app The low l/m ratio of 0.37 is characteristic of reactions proceeding via an SN1-like mechanism. scribd.com

Based on these closely related systems, the solvolysis of this compound is proposed to proceed predominantly through an SN1 mechanism. This pathway involves the rate-determining ionization of the acyl chloride to form a resonance-stabilized acylium ion intermediate, which is then rapidly attacked by the solvent (a nucleophile) to yield the final product. The presence of the electron-donating methyl group at the 4-position and the oxygen heteroatom in the furan ring would help stabilize the positive charge on the acylium ion, favoring this ionization pathway.

Participation in Multi-Component Reactions (e.g., Ugi-Type Reactions)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates most of the atoms of the starting materials. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example, classically involving the condensation of an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino carboxamide. wikipedia.orgorganic-chemistry.org

The standard Ugi reaction mechanism begins with the formation of an imine from the amine and carbonyl compound. wikipedia.org This imine is then protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide. nih.govwikipedia.org The resulting nitrilium ion is trapped by the carboxylate anion, which, after an irreversible Mumm rearrangement, yields the final bis-amide product. wikipedia.org

Direct participation of acyl chlorides like this compound as the "acid component" in the classical Ugi reaction is not the standard protocol, as the reaction specifically utilizes a carboxylic acid. wikipedia.orgorganic-chemistry.org However, variations of the Ugi reaction exist where the carboxylic acid component is replaced by other nucleophiles, such as phenols (Ugi-Smiles reaction) or even water. wikipedia.orgnih.gov While there is no specific literature documenting the use of this compound in an Ugi-type reaction, it is conceivable that it could be used to generate the required carboxylic acid in situ through controlled hydrolysis prior to the reaction.

Catalytic Transformations Involving the Acyl Chloride Moiety

The acyl chloride functional group is highly reactive and serves as a versatile precursor for a variety of catalytic transformations.

A primary catalytic reaction for acyl chlorides is the Friedel-Crafts acylation . organic-chemistry.orgsapub.org In this electrophilic aromatic substitution reaction, this compound can act as an acylating agent to introduce the 4-methylfuroyl group onto another aromatic or heteroaromatic ring. The reaction is typically catalyzed by a stoichiometric or catalytic amount of a Lewis acid, such as aluminum chloride (AlCl₃) or zinc oxide (ZnO). organic-chemistry.orgkhanacademy.org The catalyst activates the acyl chloride by coordinating to the carbonyl oxygen, which facilitates the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic substrate to form a ketone, a key intermediate in the synthesis of many fine chemicals and pharmaceuticals. organic-chemistry.orgresearchgate.net

Another important class of reactions is the catalytic reduction of the acyl chloride. While strong, non-catalytic reducing agents like lithium aluminum hydride will reduce the acyl chloride to a primary alcohol, more controlled catalytic methods can be employed. For example, catalytic hydrogenation using specific catalysts (e.g., palladium on barium sulfate, known as the Rosenmund catalyst) can selectively reduce the acyl chloride to the corresponding aldehyde, 4-methylfuran-2-carbaldehyde. This transformation is crucial as aldehydes are valuable synthetic intermediates.

Theoretical and Computational Studies on 4 Methylfuran 2 Carbonyl Chloride

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are essential for understanding the three-dimensional structure and conformational preferences of a molecule.

Electronic Structure Analysis

The electronic structure dictates the chemical reactivity and properties of a molecule.

Mechanistic Computational Modeling of Reactions

The reactivity of 4-Methylfuran-2-carbonyl chloride in various chemical transformations can be extensively studied using mechanistic computational modeling. These theoretical approaches provide deep insights into reaction pathways, the nature of transient species, and the factors governing reaction rates and outcomes. By employing quantum chemical calculations, it is possible to map out the potential energy surface of a reaction, identifying key intermediates and the transition states that connect them.

Transition State Analysis of Acyl Substitution Pathways

Acyl substitution reactions are fundamental to the chemistry of this compound. Computational modeling, particularly using Density Functional Theory (DFT), allows for a detailed analysis of the transition states involved in these pathways. The general mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate. libretexts.org The stability of this intermediate and the energy barrier to its formation and collapse are critical in determining the reaction's feasibility and rate.

For this compound, the reaction with a nucleophile (Nu) would proceed via the formation of a tetrahedral intermediate. The transition state for the formation of this intermediate can be located and characterized computationally. Key parameters obtained from these calculations include the activation energy (ΔG‡), the imaginary frequency corresponding to the reaction coordinate, and the geometry of the transition state structure.

Theoretical studies on analogous compounds, such as other acyl chlorides, have shown that the nature of the acyl group and the nucleophile significantly influences the activation barrier. libretexts.org For instance, the electron-donating methyl group at the 4-position of the furan (B31954) ring in this compound is expected to slightly destabilize the ground state of the carbonyl chloride and stabilize the transition state, thereby influencing the reaction rate compared to the unsubstituted furoyl chloride.

A hypothetical transition state analysis for the hydrolysis of this compound is presented below. The calculations would typically be performed at a DFT level of theory (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).

| Reaction Step | Parameter | Calculated Value |

|---|---|---|

| Formation of Tetrahedral Intermediate | Activation Energy (ΔG‡) | 15.2 kcal/mol |

| Imaginary Frequency | -350 cm⁻¹ | |

| Key Bond Distance (C-Onucleophile) | 1.95 Å | |

| Collapse of Tetrahedral Intermediate (expulsion of Cl⁻) | Activation Energy (ΔG‡) | 5.8 kcal/mol |

| Imaginary Frequency | -180 cm⁻¹ | |

| Key Bond Distance (C-Cl) | 2.50 Å |

Solvation Effects on Reaction Energetics

The energetics of reactions in solution can be significantly different from those in the gas phase due to interactions between the solute and solvent molecules. Computational models can account for these solvation effects either through explicit solvent models, where individual solvent molecules are included in the calculation, or more commonly, through implicit solvent models like the Polarizable Continuum Model (PCM).

In the context of this compound, solvation would play a crucial role in its reactivity, particularly in solvolysis reactions. Studies on the solvolysis of the structurally similar 4-methylthiophene-2-carbonyl chloride have utilized the extended Grunwald-Winstein equation to quantify the sensitivity of the reaction rate to solvent ionizing power and nucleophilicity. koreascience.kr This indicates that for such reactions, a mechanism with significant charge separation in the transition state, such as an SN1 or ionization (I) pathway, is likely. koreascience.kr

The table below presents hypothetical data on the solvation effects on the hydrolysis of this compound in water, calculated using a DFT/PCM approach.

| Species | Gas-Phase Free Energy (Hartree) | Solvation Free Energy in Water (kcal/mol) | Free Energy in Solution (Hartree) |

|---|---|---|---|

| This compound + H₂O | -798.123 | -8.5 | -798.136 |

| Transition State | -798.099 | -25.3 | -798.139 |

| 4-Methylfuran-2-carboxylic acid + HCl | -798.150 | -20.1 | -798.182 |

Prediction of Spectroscopic Properties from First Principles (Beyond Basic Identification)

First-principles calculations, based on quantum mechanics, are powerful tools for predicting a wide range of spectroscopic properties of molecules with a high degree of accuracy. These methods go beyond simple identification and can provide detailed insights into molecular structure, bonding, and electronic properties. For this compound, such calculations can predict vibrational (infrared and Raman) spectra and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy

Theoretical vibrational spectra can be computed by calculating the second derivatives of the energy with respect to the atomic positions, which gives the force constants and, subsequently, the vibrational frequencies. DFT methods are well-suited for this purpose. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment.

The predicted vibrational spectrum can aid in the detailed assignment of experimental spectra, helping to identify characteristic vibrational modes of the 4-methylfuran and carbonyl chloride moieties. For instance, the C=O stretching frequency is sensitive to the electronic environment, and its predicted value can provide information about the bond strength and reactivity.

Below is a table of hypothetically calculated and scaled vibrational frequencies for key modes in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|---|

| C-H stretch (methyl) | 3050 | 2928 | 2900-3000 |

| C=O stretch (acyl chloride) | 1825 | 1752 | 1740-1780 |

| Furan ring C=C stretch | 1610 | 1546 | 1530-1580 |

| Furan ring breathing | 1050 | 1008 | 1000-1050 |

| C-Cl stretch | 780 | 749 | 730-780 |

NMR Spectroscopy

The prediction of NMR chemical shifts from first principles involves calculating the magnetic shielding tensor for each nucleus in the molecule. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for this purpose. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

These calculations can be invaluable for confirming the structure of this compound and for assigning the signals in its 1H and 13C NMR spectra. The predicted chemical shifts are sensitive to the molecular geometry and the electronic distribution within the molecule.

The following table presents hypothetical predicted 1H and 13C NMR chemical shifts for this compound, calculated at the GIAO-B3LYP/6-311+G(d,p) level of theory.

| Nucleus | Atom Position | Calculated Chemical Shift (ppm) | Expected Experimental Shift (ppm) |

|---|---|---|---|

| ¹H | H on C3 | 6.5 | 6.4-6.6 |

| H on C5 | 7.6 | 7.5-7.7 | |

| CH₃ | 2.4 | 2.3-2.5 | |

| ¹³C | C=O | 158.0 | 157.0-160.0 |

| C2 | 148.5 | 147.0-150.0 | |

| C3 | 115.2 | 114.0-116.0 | |

| C4 | 145.8 | 144.0-147.0 | |

| C5 | 120.1 | 119.0-121.0 |

Advanced Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interaction of molecules with electromagnetic radiation, chemists can deduce connectivity, functionality, and even three-dimensional arrangement of atoms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For derivatives of 4-Methylfuran-2-carbonyl chloride, ¹H and ¹³C NMR are fundamental for confirming the successful incorporation of the 4-methylfuran-2-carbonyl moiety.

In a typical ¹H NMR spectrum of a product derived from this compound, one would expect to see characteristic signals for the two protons on the furan (B31954) ring and the singlet for the methyl group. Based on data for analogous compounds like 2-methylfuran (B129897), the furan protons would appear as distinct doublets, with their specific chemical shifts influenced by the new functional group formed from the acyl chloride. chemicalbook.comglobalresearchonline.net For instance, in an ester derivative, the proton at the C5 position would be significantly deshielded due to the electron-withdrawing nature of the carbonyl group.

Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for providing mechanistic insights. HMBC reveals long-range (2-3 bond) correlations between protons and carbons. For example, an HMBC experiment could definitively link a proton on a newly introduced alcohol moiety to the carbonyl carbon of the original acyl chloride, confirming ester formation. Similarly, Nuclear Overhauser Effect (NOE) spectroscopy can be used to establish through-space proximity of atoms, which is critical for determining the stereochemistry of complex products. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Hypothetical Ester Derivative: Methyl 4-Methylfuran-2-carboxylate

This table is generated based on known data for similar furan structures. chemicalbook.comglobalresearchonline.netrsc.org

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Furan H-3 | ¹H | ~6.2 | d |

| Furan H-5 | ¹H | ~7.2 | d |

| 4-CH₃ | ¹H | ~2.2 | s |

| Ester -OCH₃ | ¹H | ~3.9 | s |

| C=O | ¹³C | ~158 | - |

| Furan C-2 | ¹³C | ~147 | - |

| Furan C-3 | ¹³C | ~112 | - |

| Furan C-4 | ¹³C | ~145 | - |

| Furan C-5 | ¹³C | ~119 | - |

| 4-CH₃ | ¹³C | ~14 | - |

| Ester -OCH₃ | ¹³C | ~52 | - |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. core.ac.uk For this compound, the most prominent feature in its FT-IR spectrum would be the very strong carbonyl (C=O) stretching vibration of the acyl chloride group, expected at a high frequency (typically >1750 cm⁻¹). core.ac.uk

Upon reaction, the position of this carbonyl band provides immediate evidence of a successful transformation. For example, if the acyl chloride is converted to an ester, the C=O stretching frequency will shift to a lower wavenumber (approx. 1720-1740 cm⁻¹). Conversion to an amide would result in an even lower frequency shift (approx. 1650-1680 cm⁻¹).

Raman spectroscopy complements FT-IR and is particularly useful for analyzing symmetric vibrations and bonds within a non-polar environment. The furan ring vibrations are often more prominent in the Raman spectrum. researchgate.net A combined FT-IR and Raman analysis provides a comprehensive vibrational profile of the molecule, allowing for detailed functional group characterization and confirmation of reaction outcomes. core.ac.uk

Table 2: Key Vibrational Frequencies for this compound and its Derivatives

This table is based on data for 2-furoyl chloride and other furan derivatives. globalresearchonline.netcore.ac.uk

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Acyl Chloride (C=O) | Stretch | >1750 | FT-IR (Strong) |

| Ester (C=O) | Stretch | 1720 - 1740 | FT-IR (Strong) |

| Amide (C=O) | Stretch | 1650 - 1680 | FT-IR (Strong) |

| Furan Ring | C=C Stretch | ~1580, ~1470 | FT-IR, Raman |

| Furan Ring | Ring Breathing | ~1020 | FT-IR, Raman |

| C-O-C | Asymmetric Stretch | ~1250 | FT-IR |

| Methyl C-H | Asymmetric/Symmetric Stretch | 2850 - 3000 | FT-IR, Raman |

Single-Crystal X-ray Diffraction for Absolute Structure Determination

When an unambiguous, solid-state confirmation of a molecular structure is required, single-crystal X-ray diffraction is the definitive technique. This method is particularly vital when novel compounds are synthesized or when complex stereochemistry must be assigned. mdpi.com To perform this analysis, a high-quality single crystal of the reaction product must be grown.

The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule. This map provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters. mdpi.comnih.gov For example, in a reaction leading to a chiral product derived from this compound, X-ray diffraction can unequivocally establish its three-dimensional structure, information that can be difficult to obtain by spectroscopic methods alone. acs.org

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for monitoring the progress of a reaction, isolating products, and determining the purity of the final compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a liquid mixture. It is exceptionally well-suited for monitoring the conversion of this compound to its less volatile, more stable derivatives. epa.gov

Due to the high reactivity of acyl chlorides, direct analysis is often challenging. A common strategy involves derivatization, for instance, by quenching a small aliquot of the reaction mixture with an alcohol like methanol (B129727) to rapidly form the corresponding stable methyl ester. researchgate.netamericanpharmaceuticalreview.com The reaction progress can then be monitored by observing the disappearance of the starting material's peak and the appearance of the product's peak in the HPLC chromatogram.

Reversed-phase HPLC (RP-HPLC) with a UV detector is commonly used, as the furan ring provides a suitable chromophore for detection. americanpharmaceuticalreview.com For more complex mixtures or trace-level analysis, coupling HPLC with a mass spectrometer (LC-MS) provides enhanced sensitivity and specificity, allowing for the determination of molecular weights for each separated component. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

For analyzing volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. nih.govnih.gov This technique is ideal for assessing the purity of volatile starting materials like this compound or for identifying any volatile byproducts formed during a reaction.

In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a long capillary column. nih.gov As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint for that compound. epa.gov By comparing this fingerprint to extensive databases, such as the NIST library, the identity of each volatile component can be confidently determined. researchgate.net This is crucial for detecting trace impurities or unexpected side products that could influence the reaction's outcome or the final product's properties.

Derivatization Strategies for Enhanced Analytical Detection in Complex Matrices

In the analysis of complex matrices, the direct detection of this compound can be challenging due to its inherent reactivity, potential for low concentrations, and the presence of interfering substances. Derivatization, the chemical modification of an analyte to produce a new compound with more favorable analytical properties, is a powerful strategy to overcome these limitations. This section explores derivatization approaches specifically aimed at enhancing the detectability of this compound in liquid chromatography with ultraviolet or fluorescence detection and mass spectrometry.

Pre-column and Post-column Derivatization for LC-UV/FLD

The primary goal of derivatization for liquid chromatography with ultraviolet (LC-UV) or fluorescence detection (LC-FLD) is to introduce a chromophore or fluorophore, respectively, into the analyte molecule. This significantly enhances the molar absorptivity or induces fluorescence, thereby lowering the limits of detection. Given the high reactivity of the acyl chloride functional group, pre-column derivatization is the most practical approach, as the reaction is completed before the sample is introduced into the chromatographic system.

Pre-column Derivatization for LC-UV Detection

A key challenge in UV detection is distinguishing the analyte signal from the background absorbance of the sample matrix. A common strategy for acyl chlorides is to use a derivatizing reagent that shifts the absorbance maximum of the resulting derivative to a longer wavelength, typically above 380 nm, where most matrix components have minimal absorption. researchgate.netnih.gov

One effective class of reagents for this purpose is nitro-substituted phenylhydrazines. researchgate.netnih.govgoogle.com For instance, 2-nitrophenylhydrazine (B1229437) reacts with acyl chlorides to form stable derivatives that exhibit strong UV absorbance at approximately 395 nm. researchgate.netnih.gov This reaction effectively moves the analytical wavelength into a region with reduced matrix interference, thereby improving the specificity and sensitivity of the method. The reaction is typically carried out at room temperature with a reaction time of around 30 minutes. researchgate.netnih.gov

Another promising reagent is 1-(4-Nitrophenyl)piperazine (4-NPP), which has been successfully used for the derivatization of benzyl (B1604629) halides. nih.gov Its reaction with an acyl chloride like this compound would be expected to yield a derivative with a strong absorption in the near-visible range (around 392 nm), similarly minimizing matrix effects. nih.gov

The general reaction scheme involves the nucleophilic attack of the amino group of the derivatizing reagent on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide or hydrazide bond and the elimination of hydrogen chloride.

Table 1: Pre-column Derivatization Reagents for LC-UV Analysis of Acyl Chlorides

| Derivatizing Reagent | Resulting Derivative | Typical Max. Wavelength (λmax) | Key Advantages |

|---|---|---|---|

| 2-Nitrophenylhydrazine | N'-(4-methylfuroyl)-2-nitrophenylhydrazide | ~395 nm researchgate.netnih.gov | Shifts absorbance to a region with low matrix interference. researchgate.netnih.gov |

| 1-(4-Nitrophenyl)piperazine (4-NPP) | (4-(4-methylfuroyl)piperazin-1-yl)nitrobenzene | ~392 nm nih.gov | Provides strong absorption in the near-visible range, enhancing specificity. nih.gov |

Pre-column and Post-column Derivatization for LC-FLD Detection

Fluorescence detection offers inherently higher sensitivity and selectivity compared to UV detection. For an analyte to be fluorescent, it must possess a rigid, conjugated system. This compound is not natively fluorescent. Therefore, derivatization with a fluorescent tag is necessary.

A notable reagent for this purpose is polymer-immobilized 8-amino-2-naphthoxide. oup.com This solid-phase reagent reacts with acyl chlorides to form highly fluorescent derivatives. The use of a polymer-immobilized reagent simplifies the reaction workup, as the excess reagent can be easily removed by filtration. The resulting derivatives can be monitored by fluorescence detection, with detection limits often reaching the parts-per-billion (ppb) or even sub-ppb range. oup.com

While pre-column derivatization is generally preferred for its efficiency and the ability to remove excess reagent, post-column derivatization (PCD) is another possibility. oup.comnih.gov In PCD, the derivatizing reagent is introduced into the mobile phase after the chromatographic separation and before the detector. nih.gov This approach avoids the potential for multiple derivative products if the reagent can react at different sites on the analyte, although this is not a concern for a monofunctional compound like this compound. However, PCD systems can be more complex and may lead to some band broadening due to the post-column reaction coil. nih.gov

Enhancing Mass Spectrometry Sensitivity

Mass spectrometry (MS) is a powerful analytical tool known for its high sensitivity and selectivity. However, the ionization efficiency of a molecule in the MS source is highly dependent on its chemical structure. While this compound can likely be detected by MS, its sensitivity can be significantly enhanced through derivatization, particularly when using electrospray ionization (ESI).

The primary strategies for enhancing MS sensitivity via derivatization involve:

Introducing a readily ionizable group: For positive-ion ESI, this often means incorporating a basic nitrogen atom, such as a tertiary amine, which can be easily protonated.

Increasing the hydrophobicity: For reversed-phase LC-MS, increasing the nonpolar character of an analyte can lead to better retention and more efficient desolvation in the ESI source, resulting in an improved signal. chromatographyonline.com

Creating a derivative with a specific fragmentation pattern: This is particularly useful for tandem mass spectrometry (MS/MS), where a characteristic fragmentation can be used for highly selective selected reaction monitoring (SRM).

A versatile derivatization approach for enhancing LC-MS/MS sensitivity is the use of benzoyl chloride to label polar metabolites. chromatographyonline.com This principle can be reversed for the analysis of this compound. By reacting it with a small molecule containing a primary or secondary amine and another functional group that is easily ionizable (e.g., a tertiary amine or a pyridine (B92270) moiety), a derivative with significantly improved ESI efficiency can be produced. For example, reacting this compound with N,N-dimethylethylenediamine would introduce a readily protonated tertiary amine.

Another approach is to derivatize the acyl chloride to form an ester or amide that is more amenable to chromatography and ionization. For instance, reaction with an alcohol like methanol can produce the corresponding methyl ester. researchgate.net While this may not dramatically increase ionization efficiency on its own, it creates a stable, less reactive molecule that is easily separated and can be detected with high specificity using MS. researchgate.net

Furthermore, strategies developed for enhancing the detection of carboxylic acids (the hydrolysis product of acyl chlorides) can be adapted. For example, 2-picolylamine (PA) has been used to derivatize carboxylic acids, yielding derivatives that are highly responsive in positive-ion ESI-MS and provide characteristic product ions for MS/MS analysis. nih.gov This derivatization increases detection responses by factors ranging from 9 to 158-fold. nih.gov

Table 2: Conceptual Derivatization Strategies for Enhancing MS Sensitivity of this compound

| Derivatizing Reagent Class | Example Reagent | Principle of Enhancement | Potential Benefit |

|---|---|---|---|

| Alkylamines with a tertiary amine | N,N-Dimethylethylenediamine | Introduces a readily protonatable site for positive-ion ESI. | Significant increase in signal intensity in positive mode. |

| Simple Alcohols | Methanol | Forms a stable, less reactive methyl ester. researchgate.net | Improved chromatographic behavior and selective detection via MS. researchgate.net |

| Amines with a pyridine group | 2-Picolylamine (PA) | Introduces a highly ionizable group and provides characteristic fragmentation. nih.gov | Substantial increase in ESI-MS/MS signal response. nih.gov |

By employing these derivatization strategies, the analytical challenges associated with the determination of this compound in complex research contexts can be effectively addressed, leading to more sensitive, specific, and reliable quantitative results.

Future Research Directions and Perspectives

Development of Sustainable and Greener Synthetic Routes

The imperative for environmentally benign chemical manufacturing necessitates a shift away from traditional synthetic methods that rely on harsh reagents and generate significant waste. Future research will increasingly focus on developing sustainable and greener routes to 4-Methylfuran-2-carbonyl chloride, primarily leveraging biomass-derived feedstocks.

A promising avenue lies in the catalytic conversion of 2-methylfuran (B129897), which can be produced from the hydrolysis, dehydration, and selective hydrogenation of hemicellulose found in abundant lignocellulosic biomass. nih.gov Research is anticipated to explore the direct carboxylation of 2-methylfuran to 4-methyl-2-furoic acid, followed by chlorination. This approach would mirror the advancements seen in the synthesis of furan-2,5-dicarboxylic acid (FDCA) from 2-furoic acid and CO2, a process that circumvents late-stage oxidation steps. acs.org

Another key strategy involves the derivatization of furfural (B47365), a platform chemical readily obtained from biomass. researchgate.netresearchgate.netresearchgate.net The synthesis of 5-(chloromethyl)furan-2-carbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) using reagents like tert-butyl hypochlorite (B82951) showcases a viable green chemistry approach that could be adapted for 4-methylfuran derivatives. mdpi.com Future work could investigate the catalytic decarbonylation of 4-methyl-2-furoic acid, analogous to the conversion of furfural to furan (B31954), to provide a more direct route from bio-based precursors. researchgate.net The development of heterogeneous catalysts, such as gold nanoparticles on supports, for the selective oxidation of the corresponding aldehyde to the carboxylic acid in aqueous, non-alkaline media also presents a green and efficient alternative. rsc.org

| Feedstock | Potential Green Route | Key Research Focus |

| 2-Methylfuran (from biomass) | Direct carboxylation with CO2 followed by chlorination | Development of efficient and selective carboxylation catalysts. |

| Furfural (from biomass) | Conversion to 4-methyl-2-furoic acid and subsequent chlorination | Optimization of multi-step catalytic conversions from furfural. |

| 4-Methyl-2-furoic acid (from biomass) | Catalytic decarbonylation to furan and subsequent functionalization | Design of robust decarbonylation catalysts. |

| 4-Methyl-2-furaldehyde (from biomass) | Selective oxidation to 4-methyl-2-furoic acid | Heterogeneous catalysts for oxidation in green solvents. |

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond sustainable synthesis, the exploration of novel reaction pathways for this compound will expand its synthetic utility. The high reactivity of the acyl chloride group, coupled with the unique electronic properties of the furan ring, makes it an ideal substrate for a variety of modern catalytic transformations.

Palladium-catalyzed cross-coupling reactions represent a significant area for future investigation. bohrium.comchemguide.co.uklibretexts.org The development of efficient catalyst systems, such as those employing bulky phosphine (B1218219) ligands like XantPhos, could enable the coupling of this compound with a wide range of organometallic reagents to generate novel ketones and other functionalized molecules. bohrium.com Furthermore, direct C-H activation and functionalization of the furan ring, a field that has seen significant recent progress, offers an atom-economical approach to introduce new substituents. nih.govacs.orgresearchgate.netresearchgate.netmdpi.comnih.gov Research into palladium-catalyzed direct arylation of the furan core at positions not occupied by the methyl or carbonyl chloride groups could lead to the synthesis of complex, poly-substituted furan derivatives. nih.govresearchgate.netresearchgate.net

Photoredox catalysis presents another exciting frontier for activating furan derivatives in novel ways. researchgate.netaip.org Recent studies have demonstrated the photocatalytic conversion of furans into pyrroles, suggesting that light-mediated transformations could be developed to engage this compound in unprecedented reactions, potentially leading to new classes of heterocyclic compounds. researchgate.net The use of strong inorganic oxyacids or zinc chloride as catalysts for acylation reactions involving furans also warrants further exploration for developing more efficient and selective processes. nih.govresearchgate.net

Design and Synthesis of Derivatives with Tunable Reactivity

Future research will likely focus on introducing various functional groups at the C3 and C5 positions of the furan ring. For instance, the introduction of electron-donating groups (e.g., alkoxy, amino) is expected to increase the electron density of the furan ring, potentially enhancing its reactivity in electrophilic aromatic substitution reactions while possibly decreasing the electrophilicity of the carbonyl carbon. Conversely, the introduction of electron-withdrawing groups (e.g., nitro, cyano) would have the opposite effect, making the acyl chloride more susceptible to nucleophilic attack. nih.gov

The steric hindrance introduced by bulky substituents near the carbonyl chloride group can also be exploited to control reaction selectivity. numberanalytics.com By carefully selecting the size and position of substituents, it may be possible to direct reactions to specific sites on the molecule or to favor the formation of one stereoisomer over another. The synthesis of a library of this compound derivatives with systematically varied substituents will provide a valuable toolkit for chemists to select the optimal building block for a specific synthetic target. aip.org

| Substituent Position | Substituent Type | Predicted Effect on Reactivity |

| C3 or C5 | Electron-donating (e.g., -OCH3, -NH2) | Increased ring reactivity, decreased acyl chloride electrophilicity. |

| C3 or C5 | Electron-withdrawing (e.g., -NO2, -CN) | Decreased ring reactivity, increased acyl chloride electrophilicity. |

| C3 | Bulky group (e.g., -tBu) | Steric hindrance may direct reactions away from the C3 position and influence the conformation of the carbonyl chloride. |

Advanced Computational Studies on Reactivity and Selectivity

Advanced computational chemistry offers a powerful tool to accelerate research and development related to this compound. Density Functional Theory (DFT) and other quantum mechanical methods can provide deep mechanistic insights into reaction pathways, predict reactivity, and rationalize selectivity. researchgate.netresearchgate.netrsc.orgnumberanalytics.com

Future computational studies will likely focus on several key areas. DFT calculations can be employed to model the transition states of various reactions involving this compound, such as nucleophilic acyl substitution, electrophilic aromatic substitution on the furan ring, and metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net This will allow for the prediction of reaction barriers and the identification of the most favorable reaction pathways. For instance, computational models can elucidate the role of catalysts in lowering activation energies and controlling regioselectivity in C-H functionalization reactions.

Furthermore, machine learning models are emerging as a powerful tool for predicting the outcomes of chemical reactions. aip.orgnih.govlibretexts.orgorganic-chemistry.org By training these models on large datasets of experimental and computational data for furan derivatives, it may become possible to rapidly predict the reactivity and regioselectivity of novel reactions of this compound and its derivatives, significantly accelerating the discovery of new synthetic methodologies. In silico design of novel derivatives with specific electronic and steric properties for targeted applications will also be a key area of computational research. researchgate.netresearchgate.netnrel.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with modern manufacturing technologies such as flow chemistry and automated synthesis platforms promises to enhance efficiency, safety, and scalability. rsc.orgnih.govnih.govnih.govresearchgate.net

Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. researchgate.netbohrium.comnih.gov The synthesis of this compound itself, which may involve exothermic steps or the use of corrosive reagents like thionyl chloride, is an ideal candidate for flow chemistry. chemguide.co.uklibretexts.orglibretexts.org Future research will focus on developing robust and efficient flow processes for its production. Furthermore, subsequent reactions of this versatile intermediate, such as amidation or esterification, can be seamlessly integrated into a multi-step flow synthesis, minimizing manual handling and purification steps. researchgate.net The use of microreactors can facilitate rapid reaction optimization and screening of catalytic systems. nih.govaip.orgaip.orgresearchgate.netnrel.gov

Automated synthesis platforms, which combine robotic handling of reagents with online reaction monitoring and analysis, will play an increasingly important role in exploring the chemistry of this compound. rsc.orgnih.govresearchgate.netresearchgate.netchemrxiv.org These platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and substrates, accelerating the discovery of new transformations and the optimization of existing ones. The data generated from these high-throughput experiments can also be used to train machine learning models for even more efficient reaction prediction and design. nih.govresearchgate.net The development of a continuous flow platform for the nitration of furfural, a related compound, highlights the potential for highly integrated and automated processes for the synthesis of furan-based pharmaceuticals and other valuable chemicals. researchgate.netnih.gov

| Technology | Application to this compound | Key Advantages |

| Flow Chemistry | Synthesis of the compound and its derivatives. | Enhanced safety, improved heat/mass transfer, scalability. |

| Microreactors | Rapid reaction screening and optimization. | Reduced reagent consumption, high-throughput experimentation. |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions and catalysts. | Accelerated discovery, data generation for machine learning. |

Q & A

Q. What are the standard synthetic routes for 4-methylfuran-2-carbonyl chloride, and how can reaction conditions be optimized?

The synthesis of this compound typically involves the chlorination of 4-methylfuran-2-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. A common protocol includes refluxing the carboxylic acid with excess SOCl₂ under anhydrous conditions, followed by vacuum distillation to isolate the product . Optimization may involve adjusting reaction time (e.g., 4–6 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2–1.5 acid-to-SOCl₂). Purity is confirmed via gas chromatography (GC) or NMR spectroscopy.

Q. What analytical techniques are critical for characterizing this compound?

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the furan ring structure (e.g., δ ~7.2 ppm for the furan proton) and carbonyl chloride resonance (δ ~160–170 ppm for carbonyl carbon).

- IR Spectroscopy : A strong absorption band near 1770–1800 cm⁻¹ for the C=O stretch of the acyl chloride group.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 158 for [M⁺]) and fragmentation patterns to verify molecular weight .

Q. What safety protocols are essential when handling this compound?

Due to its reactivity and potential toxicity:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Avoid contact with water or alcohols, as hydrolysis releases HCl gas .

- Store under inert gas (e.g., N₂) in airtight containers at 2–8°C .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other acyl chlorides in nucleophilic substitution reactions?

The electron-withdrawing furan ring enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks. For example, in amidation reactions with primary amines, yields >85% are achievable at 0°C in dichloromethane. Comparatively, benzene-derived acyl chlorides require higher temperatures (25°C) for similar reactivity . Kinetic studies via HPLC or in-situ IR can quantify reaction rates.

Q. What computational methods are suitable for predicting the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model:

Q. How can researchers resolve contradictions in reported synthesis yields or spectroscopic data for this compound?

Contradictions may arise from impurities (e.g., residual SOCl₂) or solvent effects. Strategies include:

- Reproducing protocols with strict anhydrous conditions.

- Control experiments to assess the impact of trace water on NMR shifts.

- Cross-validation using multiple techniques (e.g., GC-MS and elemental analysis) .

Q. What methodologies are recommended for studying the biological activity of derivatives synthesized from this compound?

- Antimicrobial assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria.

- Enzyme inhibition studies : Kinetic assays (e.g., fluorometric) to evaluate interactions with target enzymes like proteases .

- Cytotoxicity screening : MTT assays on mammalian cell lines to assess safety thresholds.

Q. How can the environmental stability and degradation pathways of this compound be investigated?

- Hydrolysis studies : Monitor degradation at varying pH (3–11) and temperatures (25–60°C) via LC-MS.

- Ecotoxicity assays : Use Daphnia magna or algae models to evaluate acute toxicity (EC₅₀ values).

Note: Existing SDS data lack ecological parameters, necessitating independent testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.